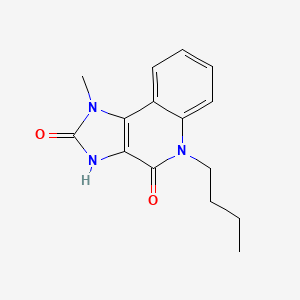

1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-イミダゾ[4,5-c]キノリン-2,4-ジオン, 3,5-ジヒドロ-5-ブチル-1-メチル- は、イミダゾキノリン類に属する複素環式化合物です。 これらの化合物は、抗菌性、抗ウイルス性、抗癌性など、さまざまな生物活性で知られています 。 1H-イミダゾ[4,5-c]キノリン-2,4-ジオン, 3,5-ジヒドロ-5-ブチル-1-メチル- のユニークな構造は、医薬品化学および医薬品研究において貴重な化合物となっています .

準備方法

1H-イミダゾ[4,5-c]キノリン-2,4-ジオン, 3,5-ジヒドロ-5-ブチル-1-メチル- の合成は、通常、2,4-ジヒドロキシキノリン誘導体から始まる多段階反応を伴います 。 合成経路には、以下の手順が含まれます。

イミダゾキノリン核の形成: この手順では、制御された条件下で適切な試薬を用いてキノリン誘導体を環化します。

官能化: イミダゾキノリン核の特定の位置にブチル基とメチル基を導入します。

化学反応の分析

1H-イミダゾ[4,5-c]キノリン-2,4-ジオン, 3,5-ジヒドロ-5-ブチル-1-メチル- は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

科学研究への応用

1H-イミダゾ[4,5-c]キノリン-2,4-ジオン, 3,5-ジヒドロ-5-ブチル-1-メチル- は、いくつかの科学研究への応用があります。

科学的研究の応用

1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- has several scientific research applications:

Antimicrobial Activity: The compound has shown promising results as an antimicrobial agent against various bacterial and fungal strains.

Antiviral Activity: It has been studied for its potential antiviral properties, particularly against herpes simplex virus and other viral infections.

Anticancer Activity: Research has demonstrated its potential as an anticancer agent, with studies showing cytotoxic effects against cancer cell lines.

Immunomodulatory Effects: The compound has been investigated for its ability to modulate the immune system, making it a potential candidate for immunotherapy.

作用機序

1H-イミダゾ[4,5-c]キノリン-2,4-ジオン, 3,5-ジヒドロ-5-ブチル-1-メチル- の作用機序には、特定の分子経路の活性化が含まれます。

類似化合物との比較

1H-イミダゾ[4,5-c]キノリン-2,4-ジオン, 3,5-ジヒドロ-5-ブチル-1-メチル- は、他のイミダゾキノリン誘導体と比較することができます。

1H-イミダゾ[4,5-c]キノリン-4-アミン: この化合物は、類似の核構造を共有していますが、官能基が異なり、生物活性に違いが生じます.

1H-イミダゾ[4,5-c]キノリン-4-カルボキサミド: 官能基が異なる別の誘導体であり、薬理学的特性に影響を与えます.

1H-イミダゾ[4,5-c]キノリン-4-チオール: この化合物は、チオール基を持ち、1H-イミダゾ[4,5-c]キノリン-2,4-ジオン, 3,5-ジヒドロ-5-ブチル-1-メチル- のブチル基とメチル基と比較して、異なる化学反応性と生物学的効果を与えます.

生物活性

1H-Imidazo(4,5-c)quinoline-2,4-dione derivatives are a class of compounds that have garnered attention due to their diverse biological activities. This article focuses on the biological activity of the specific compound 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-, examining its potential therapeutic applications and underlying mechanisms.

Antiviral Activity

Research indicates that certain imidazoquinoline derivatives exhibit antiviral properties. A study highlighted that while some compounds in this class showed no direct antiviral activity in vitro, they were effective in vivo by inducing the production of cytokines such as interferon (IFN) in models of herpes simplex virus infection. This suggests a mechanism where these compounds enhance the immune response rather than directly inhibiting viral replication .

Antitumor Properties

The compound has been investigated for its antitumor effects. Studies have shown that imidazoquinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, one study reported a significant reduction in tumor growth in xenograft models treated with these compounds. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

1H-Imidazo(4,5-c)quinoline-2,4-dione derivatives have also demonstrated antimicrobial properties. A compendium of synthesized organic compounds indicated that certain derivatives exhibited potent activity against various bacterial strains including E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of 1H-Imidazo(4,5-c)quinoline-2,4-dione is significantly influenced by its structural features. The presence of specific substituents at various positions on the quinoline ring can enhance or diminish biological activity. For example, modifications at the 3 and 5 positions have been shown to affect both potency and selectivity against target enzymes .

| Substituent Position | Effect on Activity | Example |

|---|---|---|

| 3 | Enhances antiviral activity | N/A |

| 5 | Increases antitumor potency | N/A |

| 10 | Modulates antimicrobial properties | N/A |

Case Studies

- Antiviral Efficacy : In a study involving guinea pigs infected with herpes simplex virus type 2, treatment with imidazoquinoline derivatives led to a significant reduction in lesion formation. The proposed mechanism was through enhanced cytokine production, particularly IFN .

- Antitumor Activity : A recent study demonstrated that a derivative of this compound inhibited the growth of human breast cancer cells in vitro and significantly reduced tumor size in vivo models. The study suggested that this effect was mediated through apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : In another case study, a series of synthesized imidazoquinolines were tested against various fungal pathogens. Results indicated strong antifungal activity against strains like Fusarium oxysporum, showcasing their potential as antifungal agents .

特性

CAS番号 |

133306-21-5 |

|---|---|

分子式 |

C15H17N3O2 |

分子量 |

271.31 g/mol |

IUPAC名 |

5-butyl-1-methyl-3H-imidazo[4,5-c]quinoline-2,4-dione |

InChI |

InChI=1S/C15H17N3O2/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)16-15(20)17(13)2/h5-8H,3-4,9H2,1-2H3,(H,16,20) |

InChIキー |

SSUNWRQEYFCYRL-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C2=CC=CC=C2C3=C(C1=O)NC(=O)N3C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。